N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Synthesis of the Thiazole Ring: The thiazole ring is often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiadiazole and thiazole rings are then coupled through various organic reactions, such as Suzuki or Heck coupling, to form the desired compound.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple heterocyclic rings. It can serve as a building block for more complex molecules and is used in the synthesis of novel materials.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors. It may have applications in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. Specific pathways affected by the compound would depend on its precise biological activity, which is the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- This compound
Uniqueness
Compared to other similar compounds, This compound stands out due to its specific arrangement of heterocyclic rings, which may confer unique electronic properties and biological activities. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N5OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5OS2/c1-11-20-21-16(24-11)19-15(23)14-13(12-7-3-2-4-8-12)18-17(25-14)22-9-5-6-10-22/h2-10H,1H3,(H,19,21,23) |
InChI Key |
PADDNNPIPHOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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